molecular formula C23H16N2O5 B3918951 4-benzoyl-3-hydroxy-1-(4-nitrophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-3-hydroxy-1-(4-nitrophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B3918951
M. Wt: 400.4 g/mol
InChI Key: MEVCANHLQJVZSI-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-3-hydroxy-1-(4-nitrophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that belongs to the class of pyrrolone derivatives. This compound has received considerable attention from the scientific community due to its potential biological activities.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-1-(4-nitrophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of enzymes and the modulation of signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-benzoyl-3-hydroxy-1-(4-nitrophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and scavenge free radicals. The compound has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzoyl-3-hydroxy-1-(4-nitrophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its versatility. The compound can be used in a range of assays to investigate its biological activities. However, one limitation is that the compound is not readily available commercially and must be synthesized in the lab.

Future Directions

There are several future directions for research on 4-benzoyl-3-hydroxy-1-(4-nitrophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use as a fluorescent probe for detecting metal ions. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent for various diseases.

Scientific Research Applications

4-benzoyl-3-hydroxy-1-(4-nitrophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential biological activities. It has been shown to have anticancer, antimicrobial, and antioxidant properties. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(4-nitrophenyl)-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c26-21(16-9-5-2-6-10-16)19-20(15-7-3-1-4-8-15)24(23(28)22(19)27)17-11-13-18(14-12-17)25(29)30/h1-14,20,26H/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVCANHLQJVZSI-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-1-(4-nitrophenyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-benzoyl-3-hydroxy-1-(4-nitrophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
4-benzoyl-3-hydroxy-1-(4-nitrophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
4-benzoyl-3-hydroxy-1-(4-nitrophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
4-benzoyl-3-hydroxy-1-(4-nitrophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
4-benzoyl-3-hydroxy-1-(4-nitrophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
4-benzoyl-3-hydroxy-1-(4-nitrophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

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